molecular formula C18H19N5O6 B12400394 N-(2-Phenoxyacetyl)adenosine

N-(2-Phenoxyacetyl)adenosine

Cat. No.: B12400394
M. Wt: 401.4 g/mol
InChI Key: FLHMVFSWPWAGQW-VMUDKSKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phenoxyacetyl)adenosine: is a synthetic analog of adenosine, a naturally occurring nucleosideIt is characterized by the presence of a phenoxyacetyl group attached to the adenosine molecule, which imparts unique properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenoxyacetyl)adenosine typically involves the acylation of adenosine with phenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-(2-Phenoxyacetyl)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Phenoxyacetyl)adenosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Phenoxyacetyl)adenosine involves its interaction with adenosine receptors in the body. These receptors are G protein-coupled receptors that mediate various physiological responses. The compound acts as an agonist or antagonist at these receptors, modulating cellular signaling pathways and exerting its effects on smooth muscle vasodilation and inhibition of cancer progression .

Comparison with Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Comparison: N-(2-Phenoxyacetyl)adenosine is unique due to the presence of the phenoxyacetyl group, which enhances its stability and bioavailability compared to other adenosine analogs. This modification also imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C18H19N5O6

Molecular Weight

401.4 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C18H19N5O6/c24-6-11-14(26)15(27)18(29-11)23-9-21-13-16(19-8-20-17(13)23)22-12(25)7-28-10-4-2-1-3-5-10/h1-5,8-9,11,14-15,18,24,26-27H,6-7H2,(H,19,20,22,25)/t11-,14?,15+,18-/m1/s1

InChI Key

FLHMVFSWPWAGQW-VMUDKSKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.